6-Ethoxy-6-methylheptan-2-one
Description
6-Ethoxy-6-methylheptan-2-one (CAS No. 52406-50-5) is a branched-chain ketone featuring an ethoxy (-OCH₂CH₃) and a methyl (-CH₃) substituent at the 6-position of a heptan-2-one backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the ketone and ether functionalities, and increased lipophilicity compared to shorter-chain analogs.
Properties
CAS No. |
51079-72-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
6-ethoxy-6-methylheptan-2-one |
InChI |
InChI=1S/C10H20O2/c1-5-12-10(3,4)8-6-7-9(2)11/h5-8H2,1-4H3 |
InChI Key |
ZERAZAPSTDIZGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CCCC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 6-Methoxy-6-methylheptan-2-one
The closest structural analog is 6-Methoxy-6-methylheptan-2-one , which substitutes the ethoxy group with a methoxy (-OCH₃) moiety. Key differences include:
| Property | 6-Ethoxy-6-methylheptan-2-one | 6-Methoxy-6-methylheptan-2-one |
|---|---|---|
| Substituent | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) |
| Molecular Formula | C₁₀H₂₀O₂ (inferred) | C₉H₁₈O₂ (inferred) |
| Boiling Point | Higher (due to larger ethoxy group) | Lower (shorter alkoxy chain) |
| Lipophilicity (logP) | Likely higher | Likely lower |
| Synthesis | Ethoxylation of 6-methylheptan-2-one | Methoxylation of 6-methylheptan-2-one |
The ethoxy derivative’s longer alkyl chain enhances steric hindrance and reduces water solubility compared to the methoxy analog. This difference may influence reactivity in nucleophilic reactions or metabolic pathways .
Functional Group Variations: 4-Methoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one
This compound (CAS 15345-89-8) shares a methoxy group but differs structurally as a cyclic pyranone with a conjugated ethenyl-phenyl moiety. Unlike the linear heptan-2-one backbone of this compound, its cyclic structure and extended conjugation likely result in:
- Higher rigidity and planarity, affecting intermolecular interactions.
- UV absorption due to the aromatic system, unlike the aliphatic target compound.
Chlorinated Cyclic Compounds
Hexachlorocyclohexanes and endosulfan derivatives (e.g., CAS 115-29-7, 1031-07-8) from –4 are structurally unrelated, featuring chlorinated cyclohexane or dioxathiepin rings. These compounds exhibit:
- High environmental persistence and toxicity.
- Radically different applications (e.g., pesticides) compared to the non-halogenated, oxygenated target compound.
Research Findings and Data Gaps
While the evidence confirms the existence of this compound and its methoxy analog, detailed experimental data (e.g., spectroscopic profiles, thermodynamic properties) are absent. Further studies are needed to:
- Quantify solubility, vapor pressure, and reactivity.
- Explore biological activity or industrial applications.
- Compare synthetic routes (e.g., efficiency of alkoxylation methods).
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